(R)-1-Boc-3-Aminopyrrolidine citrate (R)-1-Boc-3-Aminopyrrolidine citrate
Brand Name: Vulcanchem
CAS No.: 1217769-76-0; 147081-49-0
VCID: VC5965006
InChI: InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t7-;/m1./s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C15H26N2O9
Molecular Weight: 378.378

(R)-1-Boc-3-Aminopyrrolidine citrate

CAS No.: 1217769-76-0; 147081-49-0

Cat. No.: VC5965006

Molecular Formula: C15H26N2O9

Molecular Weight: 378.378

* For research use only. Not for human or veterinary use.

(R)-1-Boc-3-Aminopyrrolidine citrate - 1217769-76-0; 147081-49-0

Specification

CAS No. 1217769-76-0; 147081-49-0
Molecular Formula C15H26N2O9
Molecular Weight 378.378
IUPAC Name tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t7-;/m1./s1
Standard InChI Key CFUMDLIQNLTSLJ-OGFXRTJISA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-1-Boc-3-Aminopyrrolidine citrate has the molecular formula C₁₅H₂₆N₂O₉ and a molecular weight of 378.378 g/mol. The free base form (CAS: 147081-49-0) corresponds to C₉H₁₈N₂O₂ (MW: 186.25 g/mol), with the citrate moiety contributing additional carboxylic acid groups for salt formation . Key identifiers include:

PropertyValueSource
IUPAC Nametert-butyl (3R)-3-aminopyrrolidine-1-carboxylate; 2-hydroxypropane-1,2,3-tricarboxylic acid
SMILESCC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIKeyCFUMDLIQNLTSLJ-OGFXRTJISA-N
Optical Rotation (c=1, CHCl₃)+2° to +4° (589 nm, 20°C)

The compound’s stereochemistry is critical for interactions in biological systems, as evidenced by its use in enantioselective syntheses .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves Boc protection of (R)-3-aminopyrrolidine followed by citrate salt formation:

  • Boc Protection: (R)-3-Aminopyrrolidine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the Boc-protected intermediate .

  • Citrate Salt Formation: The free base is treated with citric acid in a polar solvent (e.g., ethanol), resulting in crystallization of the citrate salt .

A reported alternative route starts from (3R)-1-Boc-3-azidopyrrolidine, which undergoes Staudinger reaction or catalytic hydrogenation to introduce the amine group . Industrial-scale production by MolCore BioPharmatech achieves ≥97% purity under ISO-certified conditions .

Key Reaction Parameters

  • Temperature: 0–25°C during Boc protection to minimize side reactions .

  • Solvents: Dichloromethane or tetrahydrofuran for Boc activation; ethanol for salt formation .

  • Yield: 63–69% for enantiomerically pure product, depending on the starting material .

Applications in Pharmaceutical Research

Histamine H₃ Receptor Antagonists

The compound serves as a precursor for pyrrolidin-3-yl-N-methylbenzamide derivatives, which exhibit nanomolar affinity for H₃ receptors. These antagonists are investigated for treating sleep disorders and cognitive deficits .

Nitric Oxide Synthase Inhibitors

(R)-1-Boc-3-Aminopyrrolidine is utilized in synthesizing nitroargininylaminopyrrolidine analogs, which inhibit neuronal nitric oxide synthase (nNOS) with >100-fold selectivity over endothelial isoforms . Such inhibitors have potential in neurodegenerative disease research.

Peptide Mimetics and Prodrugs

The Boc group facilitates solid-phase peptide synthesis (SPPS) of proline-rich sequences, while the citrate salt improves bioavailability in prodrug formulations .

Hazard CategoryGHS CodePrecautionary MeasuresSource
Acute Oral ToxicityH301Use fume hood; avoid ingestion
Eye DamageH318Wear safety goggles
Respiratory IrritationH335Use in well-ventilated areas
SupplierPurityPrice (1g)PackagingSource
Sigma-Aldrich97%$58.701g vial
MolCore≥97%Quote-basedBulk
AK ScientificNLT 95%$35.005g

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